Mmh2-NR

Targeted Protein Degradation BRD4 TR-FRET Assay

Mmh2-NR is a chemically matched negative control for the BRD4 degrader Mmh2, differing only by a saturated ethyl group in place of the reactive acrylamide warhead. This single modification renders Mmh2-NR completely inactive in BRD4 degradation while retaining identical binding properties. For researchers requiring a definitive, isogenic control to validate target engagement, protein degradation, and downstream phenotypes in cellular and in vivo assays, Mmh2-NR is the essential tool for conclusive results.

Molecular Formula C25H31N5O4S2
Molecular Weight 529.7 g/mol
Cat. No. B12384068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMmh2-NR
Molecular FormulaC25H31N5O4S2
Molecular Weight529.7 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)NC1=CC=C(C=C1)C2=NC(C3=NN=C(N3C4=C2C(=C(S4)C)C)C)CC(=O)OC(C)(C)C
InChIInChI=1S/C25H31N5O4S2/c1-8-36(32,33)29-18-11-9-17(10-12-18)22-21-14(2)15(3)35-24(21)30-16(4)27-28-23(30)19(26-22)13-20(31)34-25(5,6)7/h9-12,19,29H,8,13H2,1-7H3/t19-/m0/s1
InChIKeyXORZMCOMRGZMHU-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mmh2-NR (MMH2-NR): A Structurally Defined Negative Control Probe for BRD4 Molecular Glue Degrader Studies


Mmh2-NR (also cataloged as MMH2-NR) is a chemically modified analog of the BRD4-targeting molecular glue degrader Mmh2. It is rationally designed to serve as a non-reactive, negative control probe [1]. The compound is defined by its molecular formula C₂₅H₃₁N₅O₄S₂ and a molecular weight of 529.7 g/mol [2]. Its core chemical scaffold is identical to Mmh2, but it features a critical modification: the electrophilic acrylamide warhead present in Mmh2 is replaced with a saturated ethyl group, rendering it unable to form the covalent bond with the E3 ligase DCAF16 that is essential for BRD4 degradation activity [1].

Why Mmh2-NR Cannot Be Substituted by Generic Degraders or Untested Analogs


The utility of Mmh2-NR is entirely dependent on its highly specific, non-reactive profile. It is not a general-purpose BRD4 inhibitor or a weaker degrader; it is a dedicated, structurally matched negative control for its active counterpart, Mmh2 [1]. Substituting Mmh2-NR with other BRD4-binding ligands (e.g., JQ1), PROTACs (e.g., dBET6, MZ1), or even the closely related negative control MMH1-NR would introduce uncontrolled variables and fail to provide the necessary isogenic comparison [2]. Only Mmh2-NR possesses the identical BRD4-binding scaffold and chemical composition of Mmh2, differing solely in the functional group responsible for covalent activity, thus enabling researchers to isolate and attribute any observed biological effect—such as BRD4 degradation or downstream gene expression changes—directly to the covalent warhead of Mmh2 [1][2].

Mmh2-NR Quantitative Differentiation: Head-to-Head Evidence for Procurement


TR-FRET Binding Assay: Mmh2-NR Lacks the Covalent Recruitment Activity of Mmh2

In a direct biochemical head-to-head comparison, the ability of Mmh2-NR to recruit the DCAF16 E3 ligase to BRD4's second bromodomain (BD2) was abrogated compared to Mmh2. Mmh2 exhibits concentration-dependent recruitment of the DCAF16-DDB1 complex to BRD4 BD2, whereas Mmh2-NR shows no measurable signal above background, indicating a complete loss of ternary complex formation necessary for degradation [1].

Targeted Protein Degradation BRD4 TR-FRET Assay

Cellular BRD4 Degradation Assay: Mmh2-NR is Inactive at Nanomolar Concentrations

In K562 cells treated for 16 hours, Mmh2-NR did not induce any detectable degradation of BRD4 protein across a range of concentrations (0.001 µM to 10 µM), as assessed by western blotting. In stark contrast, the active degrader Mmh2 showed potent and complete degradation (Dmax = 95%) with a half-degradation concentration (DC50) of 1 nM [1].

Targeted Protein Degradation BRD4 Western Blot

Structural Basis for Inactivity: A Single Functional Group Differentiates Mmh2-NR from Mmh2

The sole structural difference between Mmh2-NR and its active counterpart Mmh2 is the replacement of an electrophilic acrylamide warhead with a non-reactive ethyl group [1]. This precise, minimalist modification abolishes the compound's ability to covalently engage with Cys58 of the DCAF16 E3 ligase, a step revealed by cryo-electron microscopy (cryo-EM) to be essential for the degradation mechanism [2]. The molecular weights reflect this difference: Mmh2-NR (529.7 g/mol) is approximately 2 mass units larger than Mmh2 (527.66 g/mol) [3].

Medicinal Chemistry Chemical Probe Structure-Activity Relationship

Solubility Profile: Mmh2-NR Enables In Vitro and In Vivo Formulation at Comparable Concentrations

Mmh2-NR exhibits high solubility in DMSO, with a reported maximum of ≥100 mg/mL (~188.80 mM) [1]. This solubility profile allows for the preparation of concentrated stock solutions. More critically, it is soluble in in vivo-ready formulations at concentrations of at least 2.5 mg/mL (4.72 mM) using standard co-solvent systems (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) . While a direct, head-to-head solubility comparison with Mmh2 under identical, published conditions is not available, this data establishes that Mmh2-NR's solubility is not a limiting factor for its use as a control in both cellular and animal studies, and it can be formulated to match the concentrations used for the active degrader Mmh2.

Drug Formulation Solubility In Vivo Study

Optimal Scientific Applications for Mmh2-NR Based on Quantitative Evidence


Validating BRD4-Degradation-Dependent Phenotypes in Cellular Assays

Use Mmh2-NR as an essential negative control in parallel with Mmh2 in any cell-based experiment (e.g., viability assays, reporter gene assays, flow cytometry, Western blot) to conclusively link an observed phenotype to BRD4 degradation. The lack of degradation activity by Mmh2-NR, as confirmed by western blot [1], ensures that effects seen only with Mmh2 are due to target degradation and not simply BRD4 binding.

Isolating Covalent Engagement in Biochemical and Proteomic Studies

Employ Mmh2-NR as a non-covalent, binding-competent control in TR-FRET assays or chemical proteomics workflows (e.g., pull-down, CETSA) to differentiate proteins that are simply bound by the BRD4 ligand from those that are covalently engaged by the active Mmh2 warhead [2]. This is critical for mapping the selectivity and mechanism of covalent molecular glues.

In Vivo Control for PK/PD and Efficacy Studies of Mmh2

When conducting in vivo studies with Mmh2, Mmh2-NR is the optimal control compound to administer to a separate cohort of animals. Its favorable in vivo formulation solubility allows for dosing at comparable levels to Mmh2. Any differences in tumor growth inhibition, biomarker modulation, or toxicity between the Mmh2 and Mmh2-NR treated groups can be directly attributed to the on-target degradation of BRD4.

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